Cas no 858279-05-7 (4,7-Dichloro-6-methoxyquinoline)

4,7-Dichloro-6-methoxyquinoline is a halogenated quinoline derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the dichloro and methoxy substituents, enhance its reactivity and utility as a versatile intermediate in organic synthesis. The compound exhibits favorable stability and solubility properties, making it suitable for use in cross-coupling reactions and heterocyclic scaffold development. Its electron-withdrawing groups contribute to its effectiveness in constructing complex molecular frameworks, particularly in medicinal chemistry for drug discovery. The high purity and consistent quality of this compound ensure reliable performance in laboratory and industrial settings.
4,7-Dichloro-6-methoxyquinoline structure
858279-05-7 structure
Product name:4,7-Dichloro-6-methoxyquinoline
CAS No:858279-05-7
MF:C10H7Cl2NO
MW:228.074680566788
CID:1092719
PubChem ID:23156598

4,7-Dichloro-6-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dichloro-6-methoxyquinoline
    • AKOS005260806
    • 858279-05-7
    • SB72077
    • DTXSID601304542
    • SCHEMBL6004164
    • EN300-5190686
    • DB-344065
    • Quinoline, 4,7-dichloro-6-methoxy-
    • Inchi: InChI=1S/C10H7Cl2NO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
    • InChI Key: IIHXMOXNDKCDEO-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=CN=C2C=C1Cl)Cl

Computed Properties

  • Exact Mass: 226.9904692g/mol
  • Monoisotopic Mass: 226.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 22.1Ų

4,7-Dichloro-6-methoxyquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR00IEHG-2.5g
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
2.5g
$2681.00 2025-03-10
1PlusChem
1P00IE94-250mg
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
250mg
$664.00 2024-04-21
Aaron
AR00IEHG-1g
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
1g
$1018.00 2025-02-14
Aaron
AR00IEHG-5g
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
5g
$3955.00 2025-03-10
1PlusChem
1P00IE94-2.5g
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
2.5g
$2449.00 2024-04-21
1PlusChem
1P00IE94-10g
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
10g
$5298.00 2024-04-21
1PlusChem
1P00IE94-100mg
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
100mg
$485.00 2024-04-21
Aaron
AR00IEHG-10g
Quinoline, 4,7-dichloro-6-methoxy-
858279-05-7 95%
10g
$5850.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650516-1g
4,7-Dichloro-6-methoxyquinoline
858279-05-7 98%
1g
¥7744.00 2024-07-28
Chemenu
CM145959-1g
4,7-dichloro-6-methoxyquinoline
858279-05-7 95%
1g
$860 2021-08-05

4,7-Dichloro-6-methoxyquinoline Related Literature

Additional information on 4,7-Dichloro-6-methoxyquinoline

4,7-Dichloro-6-methoxyquinoline: A Comprehensive Overview

4,7-Dichloro-6-methoxyquinoline (CAS No: 858279-05-7) is a synthetic organic compound belonging to the quinoline family of heterocyclic aromatic compounds. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 4,7-dichloro-6-methoxyquinoline consists of a quinoline ring system with substituents at positions 4, 6, and 7: two chlorine atoms at positions 4 and 7, and a methoxy group (-OCH3) at position 6. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications.

The synthesis of 4,7-dichloro-6-methoxyquinoline typically involves multi-step organic reactions, often starting from quinoline or its derivatives. Recent advancements in synthetic chemistry have enabled more efficient and selective routes to prepare this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps such as coupling reactions or oxidation processes. These methods not only improve the yield but also enhance the purity of the final product, which is crucial for its application in sensitive areas like drug discovery.

One of the most intriguing aspects of 4,7-dichloro-6-methoxyquinoline is its biological activity. Studies have shown that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. This property makes it a promising candidate for the development of new antimicrobial agents, especially in light of the growing threat of antibiotic resistance. Furthermore, recent research has highlighted its potential as an anticancer agent, with preliminary in vitro studies demonstrating selective cytotoxicity against various cancer cell lines.

The electronic properties of 4,7-dichloro-6-methoxyquinoline also make it an interesting candidate for applications in optoelectronics and materials science. The quinoline framework is known for its ability to absorb light across a broad spectrum, and the substituents at positions 4, 6, and 7 can further tune these optical properties. For example, researchers have investigated its use as a sensitizer in dye-sensitized solar cells (DSSCs), where it showed moderate efficiency under simulated solar conditions.

In terms of environmental impact, 4,7-dichloro-6-methoxyquinoline has been subjected to ecotoxicological assessments to evaluate its potential risks to aquatic life. Initial studies suggest that it exhibits low acute toxicity to standard test organisms such as Daphnia magna and Danio rerio (zebrafish). However, long-term effects and bioaccumulation potential require further investigation to ensure sustainable use.

From a commercial standpoint, 4,7-dichloro-6-methoxyquinoline is currently available from several chemical suppliers as a research material. Its demand is driven by its role as an intermediate in the synthesis of more complex molecules with enhanced biological or functional properties. For instance, it can serve as a precursor for the preparation of quinazolinone derivatives or other nitrogen-containing heterocycles with diverse applications.

Looking ahead, ongoing research into 4,7-dichloro-6-methoxyquinoline is focused on expanding its utility across multiple domains. Collaborative efforts between chemists and biologists are exploring its potential as a lead compound for drug development programs targeting infectious diseases and cancer. Additionally, materials scientists are investigating ways to incorporate this compound into advanced materials such as organic semiconductors or light-emitting diodes (LEDs), leveraging its unique electronic characteristics.

In conclusion, 4,7-dichloro-6-methoxyquinoline (CAS No: 858279-05-7) stands out as a versatile and multifaceted compound with significant potential across various scientific disciplines. Its chemical stability combined with tunable properties makes it an invaluable tool for researchers seeking innovative solutions in medicine, agriculture, and technology.

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